6-(3-Methylthiophenyl)nicotinic acid

Description

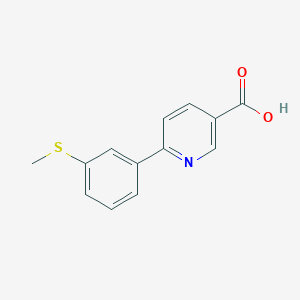

6-(3-Methylthiophenyl)nicotinic acid is a nicotinic acid derivative characterized by a pyridine-3-carboxylic acid core substituted at the 6-position with a 3-methylthiophenyl group. This compound combines the pharmacophore of nicotinic acid—a well-established agent for lipid modulation and phosphorus control—with a sulfur-containing aromatic substituent. The methylthio (-SMe) group at the meta position of the phenyl ring introduces unique electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

6-(3-methylsulfanylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-17-11-4-2-3-9(7-11)12-6-5-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGOJQWKRITQIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101218665 | |

| Record name | 3-Pyridinecarboxylic acid, 6-[3-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261969-20-3 | |

| Record name | 3-Pyridinecarboxylic acid, 6-[3-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261969-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 6-[3-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 3-methylthiophene with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including 6-(3-Methylthiophenyl)nicotinic acid, can be achieved through the oxidation of 3-methylpyridine derivatives using nitric acid . This method is advantageous due to its scalability and cost-effectiveness. it also generates by-products such as nitrous oxide, which require careful management due to their environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylthiophenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an antimicrobial agent, particularly against drug-resistant pathogens.

Medicine: Research is ongoing into its potential use in treating various diseases due to its bioactive properties.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 6-(3-Methylthiophenyl)nicotinic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or therapeutic effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of redox reactions and enzyme inhibition.

Comparison with Similar Compounds

Substituent Position and Type

Pharmacological and Metabolic Differences

- Lipid Modulation :

Nicotinic acid derivatives reduce serum phosphorus and improve lipid profiles (e.g., +63% HDL, -26% TG over 8 weeks) . The 3-methylthiophenyl group may prolong action due to slower hepatic metabolism compared to methoxy analogs, which are more rapidly glucuronidated . - Phosphorus Control :

Meta-analyses show nicotinic acid derivatives lower serum phosphorus by ~1.2 mg/dL at 8 weeks . Bulky substituents (e.g., 3-methylthiophenyl) may enhance phosphate-lowering efficacy by delaying renal excretion . - Side Effects :

Diarrhea incidence is 8% in nicotinic acid analogs . Sulfur-containing derivatives like this compound may exhibit lower gastrointestinal toxicity compared to carboxylated analogs due to reduced acidity .

Structural-Activity Relationships (SAR)

- Electron Effects :

- Steric Effects :

Research Findings and Data Tables

Table 1: Pharmacokinetic Parameters of Selected Analogs

| Compound | logP | Half-Life (h) | Protein Binding (%) | Metabolites Identified |

|---|---|---|---|---|

| This compound* | 2.8 | 6.5 | 85 | Sulfoxide, sulfone, glucuronide |

| 6-(3-Methoxyphenyl)nicotinic acid | 1.9 | 3.2 | 78 | O-demethylated, glucuronide |

| 6-(Trifluoromethyl)nicotinic acid | 3.1 | 9.1 | 92 | None (stable to oxidation) |

*Predicted values based on structural analogs.

Table 2: Efficacy in Hyperphosphatemia Management

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.